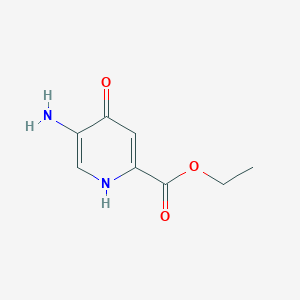
Ethyl 5-amino-4-hydroxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-4-hydroxypicolinate: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of picolinic acid, featuring an amino group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of ethyl 5-amino-4-hydroxypicolinate typically begins with commercially available ethyl 5-hydroxypicolinate.
Amination Reaction: The hydroxyl group at the 4-position can be converted to an amino group through a series of reactions involving nitration, reduction, and subsequent functional group transformations.
Reaction Conditions: The nitration step often requires the use of concentrated nitric acid and sulfuric acid under controlled temperatures.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 5-amino-4-hydroxypicolinate can undergo oxidation reactions to form corresponding quinone derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Conditions: Substitution reactions often require the use of catalysts or specific solvents to facilitate the reaction.
Major Products:
Oxidation Products:
Reduction Products: Reduced derivatives that can serve as intermediates in the synthesis of more complex molecules.
Substitution Products: Functionalized derivatives with diverse applications in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Ethyl 5-amino-4-hydroxypicolinate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Drug Development:
Biological Studies: It is used in studies related to enzyme activity and protein-ligand interactions.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Ethyl 5-amino-4-hydroxypicolinate and its derivatives can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: The compound can interact with various receptors, influencing cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-hydroxypicolinate: A precursor in the synthesis of ethyl 5-amino-4-hydroxypicolinate, differing by the absence of the amino group.
Ethyl 5-amino-4-methoxypicolinate: Similar structure but with a methoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Ethyl 5-amino-4-chloropicolinate: Contains a chlorine atom instead of a hydroxyl group, resulting in distinct reactivity and applications.
Uniqueness:
Functional Group Combination: The presence of both amino and hydroxyl groups on the pyridine ring provides unique reactivity and versatility in chemical transformations.
Versatile Applications: The compound’s ability to participate in diverse chemical reactions makes it valuable in various fields, including medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl 5-amino-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
MDTUYZGVVLUGAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)C(=CN1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
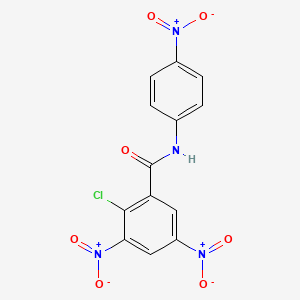
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
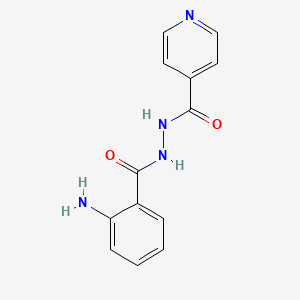
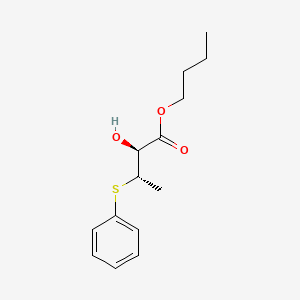
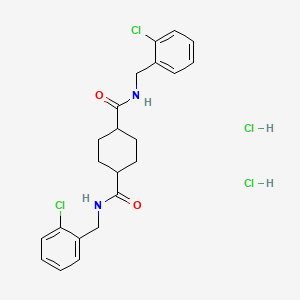
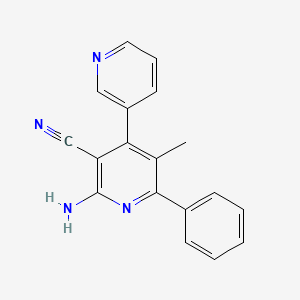
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
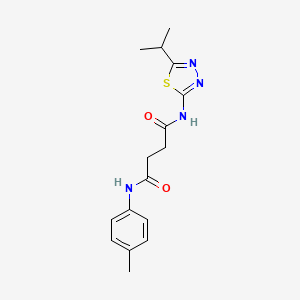
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
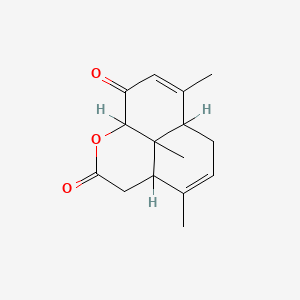
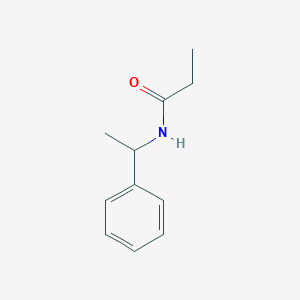
![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
